molecular formula C25H34N4O3 B6484678 N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide CAS No. 903305-52-2

N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide

Cat. No.: B6484678
CAS No.: 903305-52-2
M. Wt: 438.6 g/mol
InChI Key: KVINUJBPMQBAMM-UHFFFAOYSA-N
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Description

This ethanediamide derivative features a bifurcated structure:

  • Aryl substituents: A 4-methoxyphenyl group and a 2,4,6-trimethylphenyl group linked via an ethyl chain.
  • Piperazine moiety: A 4-methylpiperazin-1-yl group attached to the ethyl chain.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O3/c1-17-14-18(2)23(19(3)15-17)27-25(31)24(30)26-16-22(29-12-10-28(4)11-13-29)20-6-8-21(32-5)9-7-20/h6-9,14-15,22H,10-13,16H2,1-5H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVINUJBPMQBAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with N-(4-Methoxyphenyl)-N′-{2-[4-(4-Methylbenzoyl)-1-Piperazinyl]ethyl}ethanediamide ()

Key structural differences :

Feature Target Compound Compound
Piperazine substituent 4-Methylpiperazin-1-yl 4-(4-Methylbenzoyl)piperazinyl
Aryl groups 4-Methoxyphenyl, 2,4,6-trimethylphenyl 4-Methoxyphenyl only

Functional implications :

  • The 2,4,6-trimethylphenyl group in the target compound may enhance steric hindrance , affecting binding to flat enzymatic pockets (e.g., kinase ATP-binding sites) .

Comparison with Formoterol-Related Compounds ()

Formoterol analogs share a 4-methoxyphenyl group but differ in core structure:

  • Formoterol-related compounds (A–D) feature ethanolamine backbones with hydroxyl and formamide/acetyl groups, contrasting with the ethanediamide linkage in the target compound.

Pharmacological divergence :

Comparison with (2,4,6-Trimethylphenyl){2-[N-(2,4,6-Trimethylphenyl)formamido]ethyl}ammonium Chloride ()

Structural contrasts :

Feature Target Compound Compound
Core linkage Ethanediamide Ammonium chloride
Aromatic groups 4-Methoxyphenyl, 2,4,6-trimethylphenyl Two 2,4,6-trimethylphenyl groups

Physicochemical properties :

  • The ethanediamide group in the target compound enables hydrogen bonding , whereas the quaternary ammonium in ’s compound enhances water solubility but limits membrane permeability .

Solubility and Bioavailability

  • The 4-methylpiperazine in the target compound likely improves aqueous solubility compared to the benzoyl-substituted analog in .
  • The 2,4,6-trimethylphenyl group may increase logP values, suggesting moderate lipophilicity for blood-brain barrier penetration .

Stability and Metabolism

  • Ethanediamide bonds are susceptible to hydrolysis under extreme pH, necessitating formulation optimization.
  • Methyl groups on the piperazine and aryl rings may slow oxidative metabolism by cytochrome P450 enzymes, improving half-life .

Potential Therapeutic Targets

  • Structural analogs of ethanediamides are reported as tyrosine kinase inhibitors (e.g., Bcr-Abl, EGFR). The target compound’s trimethylphenyl group could enhance selectivity for hydrophobic kinase domains .
  • Piperazine-containing compounds often target GPCRs (e.g., serotonin receptors), but the ethanediamide linkage may redirect activity toward enzymatic targets .

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